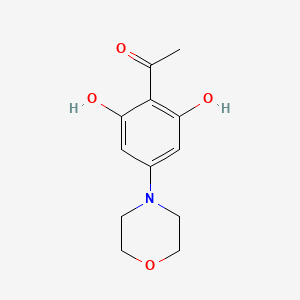
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone
Overview
Description
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is an organic compound characterized by the presence of a morpholine ring and two hydroxyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone typically involves the reaction of 2,6-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, including NMR and HPLC, are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
2,6-Dihydroxybenzaldehyde: Lacks the morpholine ring, making it less soluble.
4-Morpholinobenzaldehyde: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding.
Uniqueness: 1-(2,6-Dihydroxy-4-morpholinophenyl)ethanone is unique due to the presence of both hydroxyl groups and a morpholine ring, which confer distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
1-(2,6-dihydroxy-4-morpholin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO4/c1-8(14)12-10(15)6-9(7-11(12)16)13-2-4-17-5-3-13/h6-7,15-16H,2-5H2,1H3 |
InChI Key |
DTXHOCMXEIIFJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1O)N2CCOCC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
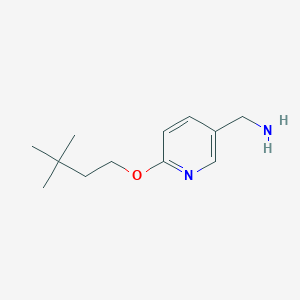
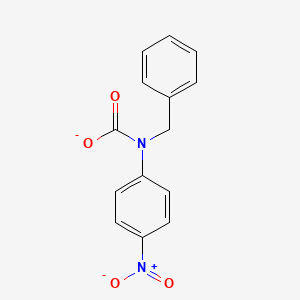
![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)

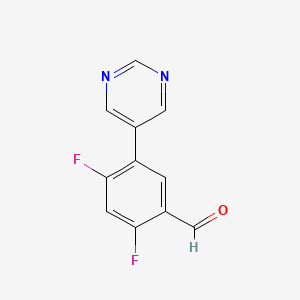
![2-[6-(Pyrimidin-5-yl)hexyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B8563474.png)

![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
![1H-Indole-1-acetic acid, 6-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-](/img/structure/B8563489.png)
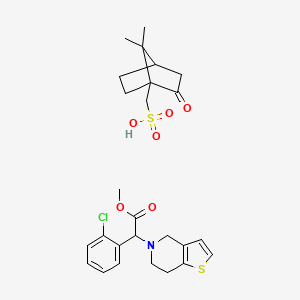
![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)

![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)
